10-Oxo Naloxone

Description

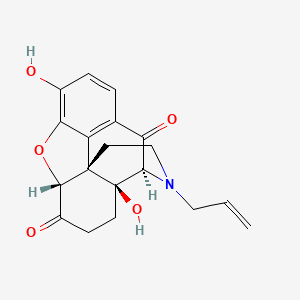

Structure

2D Structure

3D Structure

Properties

CAS No. |

294175-43-2 |

|---|---|

Molecular Formula |

C19H19NO5 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(4S,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |

InChI |

InChI=1S/C19H19NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,16-17,21,24H,1,5-9H2/t16-,17+,18+,19-/m1/s1 |

InChI Key |

IKMNPTIPIBFNPV-YDZRNGNQSA-N |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)O)O4)O |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)O)O4)O |

Origin of Product |

United States |

Preclinical Pharmacokinetic Studies of 10 Oxo Naloxone

Absorption and Distribution Dynamics in Animal Models

Following administration in animal models, naloxone (B1662785) demonstrates rapid absorption and distribution. Studies in male rats show that naloxone is detectable in plasma as early as two minutes after subcutaneous dosing. nih.gov The time to reach maximum plasma concentration (Tmax) is typically short, observed at approximately 15 minutes in rats. nih.gov

Naloxone is known to distribute quickly into tissues. drugbank.com Animal studies have confirmed that it crosses the placenta and the blood-brain barrier. drugbank.comnih.gov In neonatal rats, naloxone administration has been studied to assess behavioral effects. nih.gov The volume of distribution indicates that the drug spreads extensively into tissues beyond the plasma. In terms of plasma protein binding, naloxone is approximately 45% bound to albumin, with significant binding to other proteins as well. drugbank.comfda.gov

Investigations using zebrafish larvae, an alternative in vivo model, have also been employed to study the distribution of naloxone. Using mass spectrometry imaging, these studies showed that the opioid antagonist is primarily located in the head and body sections of the larvae, which aligns with pharmacological data from human studies. researchgate.net

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Naloxone undergoes extensive metabolism in preclinical systems, primarily in the liver. nih.govhhs.govresearchgate.net The main metabolic transformations include glucuronidation, N-dealkylation, and the reduction of the C-6 keto group. fda.govdrugs.combinasss.sa.cr These pathways are consistent across various species, including humans, though the rate and extent can differ. researchgate.net Studies in rat, monkey, and human liver microsomes have been used to characterize these pathways. nih.gov The zebrafish larvae model has also proven effective in identifying metabolites consistent with those found in human biosamples and other in vivo models. researchgate.net

The principal metabolic pathway for naloxone is direct conjugation with glucuronic acid, a process known as glucuronidation. fda.govnih.govdrugs.com This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver and results in the formation of naloxone-3-glucuronide (B1512897) (N3G). drugbank.comresearchgate.net N3G is the major metabolite of naloxone and is considered pharmacologically inactive. hhs.govresearchgate.net This extensive first-pass metabolism via glucuronidation contributes to naloxone's low oral bioavailability. researchgate.net The process has been identified in various preclinical systems, including liver microsomes from different species. nih.govdrugs.com

In addition to glucuronidation, naloxone is metabolized through other significant pathways. N-dealkylation, the removal of the allyl group from the nitrogen atom, results in the formation of noroxymorphone. drugbank.comfda.govnih.govdrugs.com This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. fda.gov

Another key metabolic transformation is the reduction of the ketone group at the C-6 position. fda.govdrugs.combinasss.sa.cr This reaction produces alcohol metabolites known as naloxol. drugbank.comnih.gov This reduction can result in two stereoisomers, α-naloxol and β-naloxol. These metabolites, along with noroxymorphone, can also undergo subsequent glucuronide conjugation before elimination. nih.gov

Glucuronidation Processes

Elimination Kinetics in Preclinical Species

The elimination of naloxone from the body is rapid in preclinical species. Following intravenous or subcutaneous administration in rats, plasma levels of naloxone decrease quickly, falling below the lower limit of quantification within a few hours. nih.gov For instance, after a subcutaneous dose in rats, naloxone levels were not detectable beyond the 6-hour time point. nih.gov The elimination half-life of naloxone is short, a characteristic that is observed across different species. emergentbiosolutions.com

Metabolites are primarily excreted in the urine. drugbank.comhhs.gov Studies with radiolabeled naloxone have shown that a substantial portion of the administered dose is eliminated as metabolites via the kidneys over 72 hours. hhs.gov The rapid clearance of naloxone is a key feature of its pharmacokinetic profile. Interspecies differences in renal excretion mechanisms, such as glomerular filtration and tubular secretion, can affect the rate of elimination. researchgate.net

Comparative Preclinical Pharmacokinetic Profiles with Parent Naloxone

The pharmacokinetic profile of naloxone varies between different preclinical species and is also dependent on the route of administration.

In rats, a subcutaneous dose of naloxone results in a rapid peak concentration followed by a swift decline. nih.gov A comparison between a freely administered naloxone dose and a naloxone prodrug in rats showed that standard naloxone produced a high peak concentration (Cmax) of approximately 1390 nM, which fell to 31 nM within 4 hours. nih.gov In contrast, studies in cynomolgus monkeys receiving a single subcutaneous dose of a naloxone prodrug demonstrated a steady release of naloxone over several days. nih.gov

The table below summarizes key pharmacokinetic parameters for naloxone from a study in rats, illustrating a typical profile after subcutaneous administration.

| Parameter | Value (Mean ± SEM) |

| Tmax (Time to Peak Concentration) | ~15 minutes |

| Cmax (Peak Concentration) | 1390 ± 187 nM |

| Concentration at 4 hours | 31 nM |

| Time to Undetectable Levels | > 6 hours |

| Data derived from a study in rats receiving a 5 mg/kg subcutaneous dose of naloxone. nih.gov |

Analytical Methodologies for the Characterization and Quantification of 10 Oxo Naloxone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for unequivocally determining the molecular structure of 10-Oxo Naloxone (B1662785). These techniques provide detailed information about the compound's atomic arrangement, connectivity, and stereochemistry.

X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the three-dimensional structure of crystalline solids. While specific X-ray crystallography data for 10-Oxo Naloxone is not widely available in public literature, the crystal structure of the parent compound, Naloxone, has been determined. researchgate.netnih.gov For instance, the crystal structure of human liver carboxylesterase in complex with naloxone methiodide has been resolved at 2.90 Å. rcsb.org This information provides a foundational understanding of the morphinan (B1239233) scaffold's conformation. researchgate.net The structure of free base naloxone anhydrate has also been determined, confirming its structure from powder diffraction data and providing details on hydrogen bonding. nih.gov The synthesis of 4,5-desoxynaloxone has been confirmed by X-ray crystallography, offering insights into a related structure. rsc.org The stereochemistry of a 10-(S)-hydroxy adduct of Naloxone 3-methyl ether, a precursor to 10-Keto Naloxone, was confirmed by single-crystal X-ray structure determination. researchgate.net This analysis is critical for understanding the precise spatial arrangement of atoms, including the stereochemistry at various chiral centers, which is vital for its biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H NMR and ¹¹³C NMR are utilized to characterize this compound.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from its parent compound and other related substances, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds, including this compound. synzeal.comsynzeal.com It is widely used for purity testing, stability studies, and quantification. bibliomed.orgnih.gov

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Naloxone and its related compounds. lupinepublishers.comlupinepublishers.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). bibliomed.orgnih.govresearchgate.net For instance, one method for the simultaneous determination of Naloxone and Buprenorphine uses a Hypersil ODS C18 column with a mobile phase of pH 6.0 ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (68:32 v/v) at a flow rate of 1.0 mL/min, with UV detection at 310 nm. lupinepublishers.comlupinepublishers.comresearchgate.net Another method for Naloxone and Pentazocine employs a Dionex C18 column with a mobile phase of 0.1M K₂HPO₄ buffer (pH 4.0) and methanol (60:40 v/v). innovareacademics.in The retention time for Naloxone in various methods has been reported at approximately 2.86 minutes, 2.893 minutes, and 11.3 minutes, depending on the specific chromatographic conditions. nih.govlupinepublishers.comresearchgate.net These established HPLC methods can be adapted and validated for the specific quantification of this compound.

Table 1: Example HPLC Method Parameters for Naloxone Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hypersil ODS C18 (250 mm x 4.6mm, 5µm) lupinepublishers.comlupinepublishers.comresearchgate.net | Phenomenex Luna C18 (250 x 4.6) mm, 5 µm bibliomed.org |

| Mobile Phase | pH 6.0 Ammonium Acetate Buffer: Acetonitrile (68:32 v/v) lupinepublishers.comlupinepublishers.comresearchgate.net | A: Buffer with THF (96:04 v/v); B: Acetonitrile:THF (96:04 v/v) bibliomed.org |

| Flow Rate | 1.0 mL/min lupinepublishers.comlupinepublishers.comresearchgate.net | 1.5 mL/min bibliomed.org |

| Detection | UV at 310 nm lupinepublishers.comlupinepublishers.comresearchgate.net | UV (wavelength not specified) |

| Column Temperature | 30 °C researchgate.net | 50°C bibliomed.org |

| Retention Time (Naloxone) | 2.86 min lupinepublishers.comresearchgate.net | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly valuable for identifying and quantifying low levels of impurities and metabolites. bibliomed.org

LC-MS/MS methods have been successfully developed for the determination of Naloxone and its metabolites in biological matrices. oup.comresearchgate.net These methods often involve solid-phase extraction for sample clean-up, followed by LC separation and detection using electrospray ionization (ESI) in positive ion mode. oup.comresearchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. researchgate.net Predicted collision cross-section (CCS) values for this compound adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can aid in its identification. vulcanchem.comuni.lu A highly sensitive LC-MS/MS method for Naloxone and Nornaloxone in human plasma, urine, and liver microsomes has been validated, demonstrating the utility of this technique for related compounds. oup.comresearchgate.net The structural elucidation of Naloxone degradation impurities has been achieved using LC-MS/MS in conjunction with other analytical techniques. bibliomed.org

Table 2: Predicted Collision Cross-Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 342.13358 | 175.9 |

| [M+Na]⁺ | 364.11552 | 183.7 |

| [M-H]⁻ | 340.11902 | 177.8 |

Data sourced from PubChemLite uni.lu

Method Validation Parameters for Analytical Assays

To ensure that analytical methods for this compound are reliable, accurate, and reproducible, they must undergo rigorous validation according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). lupinepublishers.comresearchgate.net

Validation parameters for HPLC and LC-MS/MS assays typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. lupinepublishers.comresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For example, a validated HPLC method for Naloxone showed linearity in the concentration range of 5-30 µg/mL with a correlation coefficient (r) of 0.9995. researchgate.netscribd.com

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, with mean recoveries for Naloxone reported to be around 98.72%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), with values typically less than 2% for system and method precision. lupinepublishers.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For an HPLC method, the LOD and LOQ for Naloxone were found to be 0.08 µg/mL and 0.26 µg/mL, respectively. lupinepublishers.comresearchgate.net For a more sensitive LC-MS/MS method, the LLOQ for Naloxone in plasma was 0.025 ng/mL. oup.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. innovareacademics.in

Stability: For stability-indicating methods, forced degradation studies are performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to demonstrate that the method can separate the analyte from its degradation products. lupinepublishers.comlupinepublishers.comresearchgate.net

Degradation Pathways and Stability Studies of 10 Oxo Naloxone

Identification of 10-Oxo Naloxone (B1662785) as a Chemical Degradation Product

10-Oxo Naloxone, also known as 10-Ketonaloxone, is recognized as a degradation product of Naloxone. lgcstandards.com It is specifically formed through the oxidation of the Naloxone molecule. This compound is one of several oxidative degradation products identified in stability studies of Naloxone-containing pharmaceutical products. whiterose.ac.ukacs.org

During stability testing of Naloxone hydrochloride injections under accelerated conditions (40°C/75%RH), several unspecified degradant impurities were observed to increase over time. bibliomed.org Research into these degradants in combination drug products, such as those containing buprenorphine and naloxone, has led to the identification of numerous oxidation products. whiterose.ac.ukacs.org Among these, this compound is a notable impurity formed through benzylic oxidation at the C10 position of the naloxone molecule. whiterose.ac.ukvulcanchem.com

The molecular formula of this compound is C₁₉H₁₉NO₅. This differs from Naloxone by the loss of two hydrogen atoms and the addition of one oxygen atom, which is consistent with the oxidation of a hydroxyl group to a ketone. vulcanchem.com The structure of this compound has been confirmed through various analytical techniques, including synthesis and comparison to the degradant found in pharmaceutical formulations. whiterose.ac.uk

Forced degradation studies, which involve exposing a drug substance to stress conditions like acid, base, oxidation, and heat, are instrumental in identifying potential degradation products. whiterose.ac.ukbibliomed.org In the case of Naloxone, these studies have successfully generated and allowed for the characterization of its oxidative degradants, including this compound. acs.orgbibliomed.org The synthesis of this compound as a reference standard has been crucial for its definitive identification and quantification in stability samples. researchgate.netresearchgate.net

Table 1: Identification of this compound

| Aspect | Finding | Citation |

|---|---|---|

| Identity | Identified as an oxidative degradation product of Naloxone. | whiterose.ac.ukacs.org |

| Formation | Forms via benzylic oxidation at the C10 position. | whiterose.ac.ukvulcanchem.com |

| Molecular Formula | C₁₉H₁₉NO₅ | vulcanchem.com |

| Confirmation | Structure confirmed by synthesis and comparison with the degradant in drug products. | whiterose.ac.uk |

| Method of Discovery | Observed in stability and forced degradation studies of Naloxone products. | acs.orgbibliomed.org |

Oxidative Degradation Mechanisms Leading to 10-Oxo Formation

The formation of this compound from Naloxone occurs through an oxidative degradation pathway that targets the benzylic C10 position of the morphinan (B1239233) structure. vulcanchem.com This transformation involves the conversion of the C10 hydroxyl group into a ketone.

The proposed mechanism for this benzylic oxidation involves the abstraction of the hydrogen atom at the C10 position. vulcanchem.com This can be facilitated by oxidizing agents. For instance, the use of chromium trioxide (CrO₃) in acetic acid is a method described for the synthesis of 10-keto morphinans. vulcanchem.com This process likely involves the formation of a chromyl ion that abstracts the benzylic hydrogen, leading to a radical intermediate. This intermediate then reacts to form the ketone. vulcanchem.com

In the context of drug product degradation, the oxidation is often referred to as autoxidation, where atmospheric oxygen can play a role, potentially catalyzed by trace metals or initiated by light. acs.orgresearchgate.net Studies on similar morphinan compounds, like TRK-820, have also identified 10-oxo derivatives as potential degradation products resulting from autoxidation. researchgate.net

The synthesis of this compound has been achieved using oxidizing agents such as the Dess-Martin periodinane, which is known for oxidizing alcohols to ketones. researchgate.net Another method involves the use of potassium permanganate (B83412). researchgate.net These synthetic routes provide insight into the chemical feasibility of the oxidative transformation at the C10 position.

It is important to note that other parts of the Naloxone molecule can also be susceptible to oxidation, such as the allyl group or the nitrogen atom, leading to the formation of other degradation products. whiterose.ac.ukvulcanchem.com Therefore, the conditions under which degradation occurs can influence the relative amounts of different oxidative impurities formed.

Table 2: Proposed Oxidative Degradation Mechanism

| Step | Description | Citation |

|---|---|---|

| Initiation | Abstraction of the benzylic hydrogen atom at the C10 position. | vulcanchem.com |

| Intermediate | Formation of a radical intermediate. | vulcanchem.com |

| Oxidation | The intermediate reacts, leading to the formation of a ketone at the C10 position. | vulcanchem.com |

| Influencing Factors | Can be facilitated by oxidizing agents (e.g., CrO₃, KMnO₄) or occur via autoxidation. | vulcanchem.comresearchgate.net |

Factors Influencing Degradation Product Formation During Storage

Several factors can influence the formation of this compound and other degradation products during the storage of Naloxone-containing products. These factors primarily relate to the storage conditions and the formulation itself.

Temperature: Elevated temperatures are a significant factor in accelerating the degradation of Naloxone. Stability studies conducted at accelerated conditions of 40°C have shown a gradual increase in degradation impurities, including those formed through oxidation. bibliomed.org

Humidity: High humidity, often in combination with elevated temperature (e.g., 75% RH at 40°C), has been shown to promote the formation of degradation products in Naloxone hydrochloride injections. bibliomed.org

Light: Naloxone hydrochloride has been found to be photosensitive. researchgate.netinnovareacademics.in Exposure to both artificial light and sunlight can lead to significant degradation. researchgate.netinnovareacademics.in One study found that after 192 hours, Naloxone hydrochloride injection solutions exposed to artificial light degraded by up to 5.26%, while exposure to sunlight resulted in up to 15.08% degradation. innovareacademics.in This suggests that protection from light is crucial for maintaining the stability of Naloxone products.

pH and Formulation: The pH of the formulation can influence the stability of Naloxone. Enrichment of certain degradation impurities has been achieved under acidic stress conditions. bibliomed.org The presence of other excipients in the formulation can also potentially impact the degradation pathways.

Oxygen: As this compound is an oxidation product, the presence of oxygen is a key factor in its formation. acs.org The headspace in the product container and the oxygen permeability of the packaging can therefore play a role.

Time: The formation of degradation products generally correlates with the length of storage time. nih.govnextdistro.org However, studies on expired Naloxone products have shown that even after many years, a significant amount of the active ingredient can remain, with only small amounts of degradation products detected. nih.govnextdistro.org

Table 3: Factors Influencing Naloxone Degradation

| Factor | Effect on Degradation | Citation |

|---|---|---|

| Temperature | Increased temperature accelerates degradation. | bibliomed.org |

| Humidity | High humidity can promote the formation of impurities. | bibliomed.org |

| Light | Exposure to light, especially sunlight, causes significant degradation. | researchgate.netinnovareacademics.in |

| pH | Acidic conditions can enhance the formation of certain degradants. | bibliomed.org |

| Oxygen | The presence of oxygen is necessary for the formation of oxidative impurities. | acs.org |

| Storage Time | Degradation generally increases with longer storage periods. | nih.govnextdistro.org |

Emerging Research Directions and Future Perspectives

Development of Novel 10-Keto Opioid Ligands with Modified Receptor Selectivity

The introduction of a ketone group at the 10-position of the morphinan (B1239233) skeleton has a notable impact on how these molecules interact with opioid receptors. acs.org This structural modification generally leads to a decrease in binding affinity across all three major opioid receptor types—mu (μ), delta (δ), and kappa (κ)—compared to their non-keto counterparts. acs.orgresearchgate.net However, this reduced affinity can be strategically compensated for and even harnessed to create ligands with desirable, modified receptor selectivity profiles. researchgate.net

Research has demonstrated that by introducing specific substituents at the nitrogen atom (N-17) and the 3-position of the aromatic ring, the affinity and selectivity of 10-ketomorphinans can be finely tuned. acs.orgnih.gov For instance, a systematic study of various N-substituents on the 10-ketomorphinan scaffold revealed that different groups could steer the ligand's preference toward either the mu or kappa receptor. nih.gov The N-cyclobutylmethyl analog showed high affinity and selectivity for the kappa receptor, while the N-2-phenylethyl analog exhibited good affinity and selectivity for the mu receptor. nih.gov In most synthesized 10-ketomorphinan analogues, a pattern of high affinity for mu and kappa receptors and lower affinity for the delta receptor was observed, resulting in good selectivity for μ and κ receptors over δ. researchgate.netnih.gov

Further modifications, such as replacing the phenolic hydroxyl group at the 3-position with bioisosteres like amino or carboxamido groups, have yielded promising results. researchgate.net These changes can maintain or even improve binding affinity while potentially enhancing metabolic stability and lipophilicity, making these new compounds attractive candidates for further pharmacological investigation. researchgate.netnih.gov The key finding is that a hydrogen bond donor at this position is crucial for maintaining good affinity at mu and kappa receptors. nih.gov

Computational models and molecular docking simulations predict that the ketone at the C10 position alters the molecule's interaction with key amino acid residues in the opioid receptor binding pocket. vulcanchem.comtaylor.edu For example, it may disrupt hydrogen bonding with residues like His297 and alter hydrophobic interactions, which helps explain the observed changes in affinity. vulcanchem.com

Table 1: Receptor Binding Affinities (Ki, nM) of Selected 10-Keto Opioid Ligands

| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Source(s) |

|---|---|---|---|---|

| 10-Ketonaltrexone (B1237004) | 31.1 | 102 | 281 | medkoo.com |

| N-Cyclobutylmethyl-10-ketomorphinan (Analog 13) | High Affinity & Selectivity | High Affinity & Selectivity | Lower Affinity | acs.orgnih.gov |

| N-2-Phenylethyl-10-ketomorphinan (Analog 18) | Good Affinity & Selectivity | Lower Affinity | Lower Affinity | acs.orgnih.gov |

| N-(S)-Tetrahydrofurfuryl-10-ketomorphinan (Analog 11) | High Affinity | High Affinity | High Affinity | researchgate.netnih.gov |

This table is interactive. Select headers to sort.

Advanced Preclinical Models for Comprehensive Pharmacological Assessment

The evaluation of novel 10-keto opioid ligands relies on a suite of sophisticated preclinical models, ranging from in vitro binding assays to in vivo behavioral studies. These models are essential for characterizing the affinity, efficacy, and functional activity of new chemical entities.

Initial screening typically involves in vitro radioligand binding assays using membranes from animal brains (e.g., guinea pig, rat) or cultured cells expressing specific human opioid receptor subtypes, such as Chinese Hamster Ovary (CHO) cells. nih.govd-nb.info These assays determine the binding affinity (Ki) of the ligands for mu, delta, and kappa receptors. nih.gov Functional activity is then assessed using assays like the GTPγS binding assay, which measures G-protein activation upon receptor binding and can distinguish between agonists and antagonists. vulcanchem.com Another in vitro method is the forskolin-induced cAMP accumulation assay, which provides a measure of a compound's ability to antagonize the effects of an agonist like fentanyl. nih.gov

In vivo models are crucial for understanding the physiological effects of these compounds. For example, the hot plate assay in mice is used to determine a compound's ability to antagonize opioid-induced antinociception (the reduction of pain sensitivity). nih.gov To investigate the potential of these ligands in more complex conditions like neuropathic pain, researchers use models such as the chronic constriction injury (CCI) model in rodents. acs.org Following the induction of CCI, immunohistochemical analysis of the spinal cord can reveal the extent of microglial activation, a key process in neuropathic pain, and whether a novel antagonist can suppress it. acs.org

The structural understanding of how these ligands bind is greatly enhanced by molecular modeling and the analysis of the crystal structures of opioid receptors. nih.govtaylor.edu These computational approaches allow researchers to visualize binding poses and predict how structural modifications will affect receptor interaction, thereby guiding the design of new analogs. vulcanchem.comtaylor.edu

Innovation in Synthetic Approaches for Structural Analogs

The generation of diverse 10-oxo naloxone (B1662785) analogs and other 10-ketomorphinans has been propelled by significant innovations in synthetic chemistry. A primary method for introducing the 10-keto group is through the benzylic oxidation of the corresponding morphinan precursor. vulcanchem.com

Several oxidizing systems have been developed to achieve this transformation under controlled conditions. One approach involves using oxidizing agents like chromium trioxide (CrO₃) in acetic acid. vulcanchem.com A more recent, improved method utilizes a chromium-catalyzed oxidation with periodic acid, which offers an efficient synthesis in good yields under mild conditions. google.com Other methods include the use of potassium permanganate (B83412) or cerium ammonium (B1175870) nitrate (B79036) for the selective oxidation of the 10-position. google.comresearchgate.net The synthesis often requires a strategic use of protecting groups, for instance, to shield the 3-hydroxyl group via methylation or the 6-hydroxyl group via acetylation, which are then removed after the oxidation step. google.com

Beyond the core oxidation, innovative strategies are employed to create a wide range of structural analogs. These include:

N-Demethylation and Re-alkylation: Efficient methods for replacing the N-methyl group of natural opiates with other functionalities (like cyclopropylmethyl or allyl groups) are critical. acs.orgcdnsciencepub.com Techniques such as palladium-catalyzed N-demethylation/acylation and the use of cyanogen (B1215507) bromide have been developed to facilitate these modifications. acs.orgcdnsciencepub.com

Modification of Other Positions: Synthetic routes have been designed to modify other parts of the morphinan scaffold, such as the C3-phenol, the 14β-hydroxyl group, and the C6-keto group, often involving a sequence of protection, elaboration, and deprotection steps. nih.gov

Total Synthesis and Novel Ring Constructions: More complex approaches involve the total synthesis of the morphinan skeleton, allowing for the creation of structures not easily accessible from natural opiates. researchgate.net For instance, SmI₂-mediated radical cyclization has been used to install the C-14 hydroxyl and C-10 ketone functionalities in the total synthesis of (+)-10-keto-oxycodone. researchgate.net

These advanced synthetic methodologies are crucial for expanding the chemical space of 10-keto opioid ligands, enabling the systematic exploration of structure-activity relationships and the development of next-generation therapeutics with tailored pharmacological profiles.

Table of Mentioned Compounds

| Compound Name |

|---|

| 10-Keto Naloxone |

| 10-Ketonaltrexone |

| 10-Oxo Naloxone |

| Butorphanol |

| Codeine |

| Cyclazocine |

| Cyclorphan |

| Fentanyl |

| Heroin |

| Levallorphan |

| Levorphanol |

| MCL-101 |

| Meperidine |

| Methadone |

| Morphine |

| Nalbuphine |

| Nalorphine |

| Naloxone |

| Naltrexone (B1662487) |

| Oxycodone |

| Oxymorphone |

| Pentazocine |

| TRK-820 |

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 10-Oxo Naloxone?

To synthesize this compound, researchers should employ established protocols for opioid analog derivatization, such as oxidation reactions targeting the naloxone backbone. Characterization requires advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity and purity. Experimental protocols should adhere to reproducibility standards, including detailed reaction conditions and purification steps .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s opioid receptor antagonism?

Use in vitro competitive binding assays with radiolabeled opioid receptors (e.g., μ-opioid receptors) to measure binding affinity (Ki values). Pair this with functional assays (e.g., cAMP accumulation or GTPγS binding) to assess antagonist efficacy. Include naloxone as a positive control to benchmark this compound’s potency. Ensure dose-response curves are statistically validated with triplicate measurements .

Q. What baseline pharmacokinetic parameters should be prioritized in early-stage studies of this compound?

Focus on bioavailability, plasma half-life, and blood-brain barrier permeability using rodent models. Employ high-performance liquid chromatography (HPLC) or LC-MS/MS for plasma concentration analysis. Compare results to naloxone to identify differential metabolic stability or tissue distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different opioid overdose models?

Conduct systematic reviews to identify methodological variability (e.g., animal strain differences, dosing protocols, or opioid agonists tested). Use meta-regression to adjust for confounding factors. Replicate conflicting studies under standardized conditions, ensuring blinding and randomization to minimize bias .

Q. What experimental strategies are optimal for elucidating this compound’s mechanism of action in complex biological systems?

Combine in silico approaches (molecular docking, molecular dynamics simulations) with cryo-EM to visualize receptor-ligand interactions. Validate findings using site-directed mutagenesis of opioid receptors and functional assays. Integrate transcriptomic or proteomic profiling to identify off-target effects .

Q. How should researchers design longitudinal studies to assess this compound’s safety profile and tolerance development?

Implement repeated-dose toxicity studies in preclinical models, monitoring histopathological changes and behavioral outcomes. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict human dosing thresholds. Incorporate control groups receiving naloxone to isolate 10-Oxo-specific effects .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound rescue efficacy studies?

Apply mixed-effects models to account for inter-subject variability in overdose simulations. Use survival analysis (e.g., Kaplan-Meier curves with log-rank tests) for time-to-reversal outcomes. Power calculations should ensure adequate sample sizes to detect clinically meaningful effect sizes .

Methodological and Data Analysis Considerations

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in heterogeneous populations?

Stratify preclinical and clinical trials by demographic variables (e.g., age, sex, genetic polymorphisms in opioid metabolism pathways). Use propensity score matching in observational studies to balance confounding factors. Transparently report limitations in generalizability .

Q. What frameworks support robust replication of this compound studies across independent labs?

Adopt open-science practices: share raw data, protocols, and analytical code via repositories like Zenodo. Use harmonized outcome measures (e.g., standardized overdose induction models) and participate in multicenter validation studies .

Q. How should researchers address gaps in translational data between preclinical models and human trials for this compound?

Develop physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to humans. Validate predictions using microdosing trials with tracer compounds. Collaborate with clinical researchers to align preclinical endpoints with clinical outcome assessments (e.g., reversal time, neurocognitive recovery) .

Ethical and Reporting Standards

Q. What ethical considerations are critical when testing this compound in opioid-dependent populations?

Ensure informed consent protocols address risks of precipitated withdrawal. Partner with community stakeholders to design inclusive trials. Adhere to harm-reduction principles, such as providing rescue naloxone during studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.